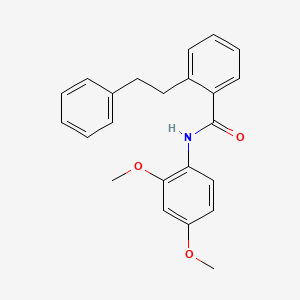

N-(2,4-dimethoxyphenyl)-2-(2-phenylethyl)benzamide

CAS No.: 5635-28-9

Cat. No.: VC10239487

Molecular Formula: C23H23NO3

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5635-28-9 |

|---|---|

| Molecular Formula | C23H23NO3 |

| Molecular Weight | 361.4 g/mol |

| IUPAC Name | N-(2,4-dimethoxyphenyl)-2-(2-phenylethyl)benzamide |

| Standard InChI | InChI=1S/C23H23NO3/c1-26-19-14-15-21(22(16-19)27-2)24-23(25)20-11-7-6-10-18(20)13-12-17-8-4-3-5-9-17/h3-11,14-16H,12-13H2,1-2H3,(H,24,25) |

| Standard InChI Key | LTPVBHIZWSUYGL-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2CCC3=CC=CC=C3)OC |

| Canonical SMILES | COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2CCC3=CC=CC=C3)OC |

Introduction

N-(2,4-dimethoxyphenyl)-2-(2-phenylethyl)benzamide is a synthetic organic compound with a complex molecular structure. It belongs to the benzamide class of compounds, which are known for their diverse biological activities. This compound is characterized by its molecular formula, C23H23NO3, and a molecular weight of 361.434 g/mol .

Synthesis and Characterization

The synthesis of N-(2,4-dimethoxyphenyl)-2-(2-phenylethyl)benzamide typically involves the reaction of a benzoyl chloride with an amine, in this case, 2,4-dimethoxyaniline, followed by the introduction of the 2-phenylethyl group. Characterization methods such as IR, NMR, and MS are used to confirm the structure and purity of the compound.

Biological Activity

While specific biological activity data for N-(2,4-dimethoxyphenyl)-2-(2-phenylethyl)benzamide is limited, compounds with similar structures have shown potential in various biological assays. For instance, benzamides are known for their roles in enzyme inhibition, receptor modulation, and cell proliferation control, which are crucial in therapeutic applications such as anticancer and anti-inflammatory treatments .

Comparative Analysis with Similar Compounds

Comparing N-(2,4-dimethoxyphenyl)-2-(2-phenylethyl)benzamide with other benzamide derivatives highlights its unique structural features and potential biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume